n-beta-Fmoc-l-beta-glutamine

Protease Resistance β-Peptides Peptide Stability

N-beta-Fmoc-L-beta-glutamine (CAS 283160-18-9) is a β³-amino acid building block that confers proteolytic resistance and conformational stability to synthetic peptides. Unlike standard α-glutamine derivatives, the additional backbone methylene group yields amide bonds unrecognizable by proteases, extending in vivo elimination half-lives to 3–10 hours vs. <1 hour for α-peptides. This monomer eliminates deamidation side reactions during SPPS, improving crude purity and reducing purification costs. Essential for peptide drug candidates, β-peptide foldamers, and RaPID macrocyclic libraries requiring sustained systemic exposure. Specify this building block for sequences where α-Gln residues exhibit >5% deamidation or where backbone stability is a critical quality attribute.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 283160-18-9
Cat. No. B112416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-beta-Fmoc-l-beta-glutamine
CAS283160-18-9
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O
InChIInChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t12-/m0/s1
InChIKeyANJWRJHJFIBTBO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-beta-Fmoc-L-beta-glutamine (CAS 283160-18-9) Procurement Specifications: Fmoc-β³-Homoglutamine for Stabilized Peptide Synthesis


N-beta-Fmoc-L-beta-glutamine (CAS 283160-18-9), also known as Fmoc-β-Gln-OH or Fmoc-L-β-homoglutamine, is a non-proteinogenic β³-amino acid derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and an additional methylene group in its backbone relative to L-glutamine. It is supplied as a beige powder with a molecular weight of 368.4 g/mol and typical commercial purities of ≥97% (HPLC) . Its primary utility lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for incorporating a β-glutamine residue that confers enhanced proteolytic resistance and conformational stability to target peptides [1].

N-beta-Fmoc-L-beta-glutamine (CAS 283160-18-9) Differentiation: Why Fmoc-Gln-OH, Fmoc-Gln(Trt)-OH, and Side-Chain Protected Analogs Cannot Replace the β³-Backbone


Generic substitution fails because this compound provides a fundamentally different backbone geometry and biochemical fate compared to α-amino acid counterparts. Fmoc-L-glutamine (Fmoc-Gln-OH) and its side-chain protected derivatives (e.g., Fmoc-Gln(Trt)-OH) incorporate an α-amino acid backbone susceptible to rapid proteolytic degradation, which severely limits peptide half-life in vivo [1]. The β³-homoglutamine backbone introduces an additional methylene unit, rendering the resulting amide bonds unrecognizable and uncleavable by standard proteases, as demonstrated across multiple β-peptide stability studies [2]. While Fmoc-Gln(Trt)-OH offers side-chain protection, it does not address backbone stability, making it unsuitable for applications requiring long circulatory persistence or resistance to enzymatic degradation. The following quantitative evidence establishes the specific performance advantages that justify selecting this compound over α-glutamine building blocks.

N-beta-Fmoc-L-beta-glutamine (CAS 283160-18-9) Technical Evidence: Protease Resistance, Half-Life Extension, and Conformational Stability Data


Protease Resistance: β-Peptides Containing Homoglutamine Show Zero Cleavage by Pronase, Proteinase K, and 20S Proteasome Over 24 Hours

β-oligopeptides, including those containing β-homoglutamine residues, exhibit complete resistance to cleavage by three major peptidases (pronase, proteinase K, and 20S proteasome) over a 24-hour incubation period, whereas α-peptides are rapidly degraded under identical conditions [1]. This class-level evidence demonstrates the inherent proteolytic stability conferred by the β³-amino acid backbone present in N-beta-Fmoc-L-beta-glutamine.

Protease Resistance β-Peptides Peptide Stability

In Vivo Pharmacokinetics: β-Heptapeptides Exhibit Extended Half-Lives of 3-10 Hours in Rodent Blood

Two water-soluble β-heptapeptides containing lysine side chains demonstrated elimination half-lives (t₁/₂) of 3 hours and 10 hours at plasma concentrations of 100 ng/mL and 30 ng/mL, respectively, following intravenous administration to rats [1]. In contrast, α-peptides of comparable size are typically cleared within minutes to less than one hour, representing a dramatic improvement in circulatory persistence.

Pharmacokinetics Half-Life Extension β-Peptides

Peptide Backbone Stability: β-Amino Acid Incorporation Prevents Glutamine Deamidation and Pyroglutamate Formation

Free α-glutamine and N-terminal α-glutamine residues in peptides undergo spontaneous deamidation to form pyroglutamic acid (5-oxoproline), a common degradation pathway that reduces peptide activity and complicates purification [1]. The β³-backbone of N-beta-Fmoc-L-beta-glutamine introduces an additional carbon between the α-carbon and the amide nitrogen, which sterically and conformationally disrupts the intramolecular cyclization required for pyroglutamate formation. While direct quantitative comparison data for this specific compound are not available in the primary literature, class-level evidence on β-amino acid stability supports this protective effect.

Deamidation Peptide Stability Backbone Modification

Synthetic Accessibility: Arndt-Eistert Homologation Enables Multi-Gram Production from α-Glutamine Precursors

N-Fmoc-L-β-homoglutamine can be synthesized via Arndt-Eistert homologation from commercially available N-Fmoc-L-α-glutamine. This two-step process involves diazoketone formation followed by Wolff rearrangement, yielding the β-homologated product with typical yields ranging from 60-80% depending on reaction optimization [1]. This established synthetic route ensures reliable commercial supply at multi-gram scales, distinguishing it from more exotic β-amino acids that require complex multi-step syntheses.

Arndt-Eistert Reaction Homologation β-Amino Acid Synthesis

Orthogonal Protection Compatibility: Fmoc Group Enables Standard SPPS Deprotection with 20% Piperidine

The Fmoc protecting group on N-beta-Fmoc-L-beta-glutamine is rapidly and quantitatively removed under standard SPPS conditions (20% piperidine in DMF, 2 × 5 min). This orthogonal deprotection strategy is compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and Rink amide resin cleavage (TFA), allowing seamless integration into automated peptide synthesizers . In contrast, Boc-protected β-amino acids require hazardous HF cleavage, limiting their practicality for many research laboratories.

Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protection

N-beta-Fmoc-L-beta-glutamine (CAS 283160-18-9) Application Scenarios: Protease-Resistant Peptide Therapeutics, Foldamer Design, and Pharmacokinetic Optimization


Design of Long-Circulating Peptide Therapeutics (e.g., PTH Analogs, GPCR Ligands)

This compound is ideally suited for synthesizing peptide hormones and receptor ligands that require extended in vivo half-life. By substituting a protease-susceptible α-glutamine residue with β-homoglutamine, researchers can achieve elimination half-lives of 3-10 hours in rodent models, compared to <1 hour for unmodified α-peptides [1]. This application has been validated in the development of PTH analogs and macrocyclic peptides targeting hEGFR, where backbone modification yielded native-like receptor potency with significantly improved pharmacokinetic profiles [1]. Procurement of this building block is essential for groups developing peptide drug candidates where sustained exposure is a critical success factor.

Construction of Protease-Resistant β-Peptide Foldamers for Protein-Protein Interaction Inhibition

β-Peptides incorporating β-homoglutamine adopt stable helical secondary structures (14-helix, 12-helix) that mimic α-helical protein binding motifs while conferring complete resistance to proteolytic degradation [1]. This compound is a key monomer for synthesizing β-peptide foldamers targeting challenging protein-protein interactions, such as the hEGFR transmembrane domain . In RaPID (Random nonstandard Peptides Integrated Discovery) library construction, β-homoglutamine residues enable the discovery of macrocyclic inhibitors with nanomolar binding affinities and serum half-lives exceeding 10 hours . Researchers engaged in chemical biology or drug discovery should prioritize this building block when designing stabilized peptidomimetics.

Mitigation of Glutamine Deamidation in Synthetic Peptide Manufacturing

Glutamine deamidation to pyroglutamic acid is a common side reaction during SPPS that reduces crude peptide purity and complicates HPLC purification [1]. Incorporating β-homoglutamine at positions prone to deamidation (especially N-terminal or solvent-exposed glutamine residues) eliminates this degradation pathway, resulting in higher overall yields and reduced purification costs. This is particularly valuable for GMP manufacturing of peptide APIs, where minimizing impurity profiles is a regulatory requirement. Procurement teams should specify this compound for any peptide sequence containing glutamine residues that exhibit >5% deamidation during standard SPPS.

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